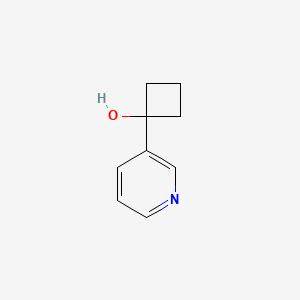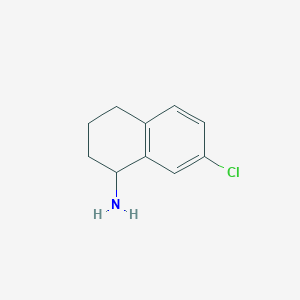![molecular formula C15H25N B3162069 Butyl[(4-tert-butylphenyl)methyl]amine CAS No. 875305-74-1](/img/structure/B3162069.png)
Butyl[(4-tert-butylphenyl)methyl]amine
Vue d'ensemble
Description
Butyl[(4-tert-butylphenyl)methyl]amine: is an organic compound that belongs to the class of amines It features a butyl group attached to a benzylamine structure, where the benzyl group is further substituted with a tert-butyl group at the para position
Applications De Recherche Scientifique
Chemistry: Butyl[(4-tert-butylphenyl)methyl]amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of dyes and pigments.
Safety and Hazards
Orientations Futures
The future directions for “N-[4-(Tert-butyl)benzyl]-1-butanamine” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, it could be used as a ligand for synthesizing metal clusters . Further studies on its mechanism of action could also reveal new therapeutic applications .
Mécanisme D'action
Target of Action
N-[4-(Tert-butyl)benzyl]-1-butanamine is a biochemical used in proteomics research . .
Mode of Action
Related compounds have been shown to inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
Related compounds have been shown to inhibit urease, indicating potential effects on the urea cycle .
Result of Action
Related compounds have been shown to inhibit the growth of hela cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(4-tert-butylphenyl)methyl]amine typically involves the alkylation of 4-tert-butylbenzylamine with butyl halides under basic conditions. A common method includes the reaction of 4-tert-butylbenzylamine with butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Butyl[(4-tert-butylphenyl)methyl]amine can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Comparaison Avec Des Composés Similaires
Butylbenzylamine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
tert-Butylbenzylamine: Similar structure but without the butyl group, leading to variations in reactivity and applications.
Butylphenylamine: Similar but lacks the benzyl linkage, affecting its chemical behavior.
Uniqueness: Butyl[(4-tert-butylphenyl)methyl]amine is unique due to the presence of both the butyl and tert-butyl groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTYEWGTFDFIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

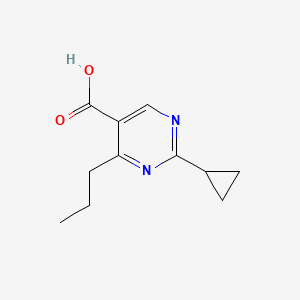
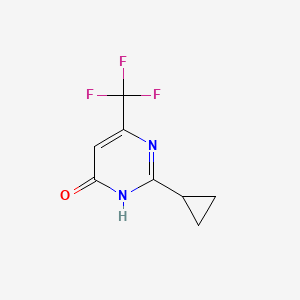
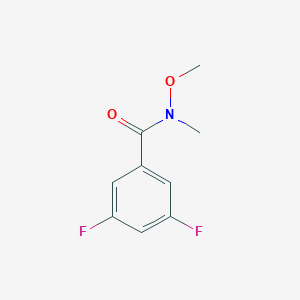
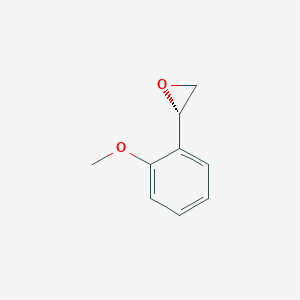
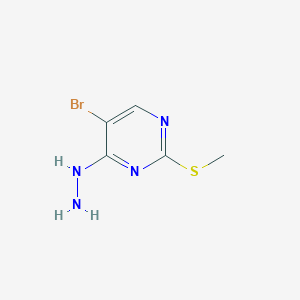
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)
![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)
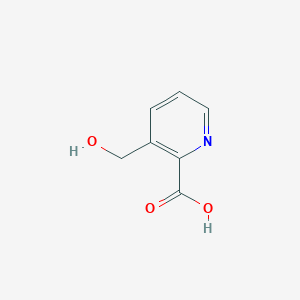
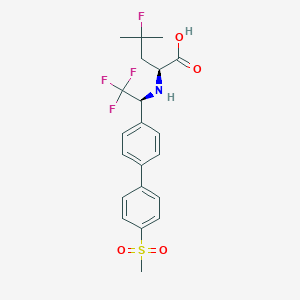

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)
